molecular formula C22H27FN2O4S B2709171 5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide CAS No. 688750-79-0

5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B2709171
CAS No.: 688750-79-0
M. Wt: 434.53
InChI Key: WROHCRZLIRDFSR-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide is a synthetic benzamide derivative featuring a sulfamoyl group substituted with a 2,3-dimethylcyclohexyl moiety and a 2-fluoro-N-(2-methoxyphenyl)benzamide backbone. The fluorine atom may enhance metabolic stability and binding affinity, while the dimethylcyclohexyl group could influence lipophilicity and steric interactions with biological targets .

Properties

IUPAC Name

5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-14-7-6-9-19(15(14)2)25-30(27,28)16-11-12-18(23)17(13-16)22(26)24-20-8-4-5-10-21(20)29-3/h4-5,8,10-15,19,25H,6-7,9H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROHCRZLIRDFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2,3-Dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

The compound has the following chemical structure:

  • Molecular Formula : C18H24FN3O2S
  • Molecular Weight : 357.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and cellular signaling pathways.

Anticancer Activity

Compounds with similar structural frameworks have been evaluated for anticancer properties. For example, sulfamoyl derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in various cancer cell lines. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.

Case Studies and Research Findings

  • Study on Antidiabetic Activity : A study focused on related benzamide derivatives found that they significantly increased glucose uptake and improved insulin sensitivity in vitro. The mechanism was linked to the activation of AMPK and other signaling pathways involved in glucose metabolism .
  • Anticancer Properties : A review of sulfamoyl-containing compounds highlighted their ability to inhibit tumor growth in various models. The review suggested that modifications to the benzamide structure could enhance anticancer activity, warranting further exploration into derivatives like 5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
Antidiabetic2,5-Dimethoxy(4-methoxyphenyl)benzamideIncreased glucose uptake in C2C12 cells
AnticancerSulfamoyl derivativesInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzamide-sulfonamide derivatives allow for comparative analysis of pharmacophore features, biological activity, and structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Urease-Inhibiting Benzamide-Sulfonamides

  • Compound 13 (N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)-phenyl)-2-((2,3-dimethylphenyl)amino)benzamide): Structural Differences:
  • Compound 13 includes a 3,4-dimethylisoxazole and a dimethylphenylamine group, whereas the target compound uses a dimethylcyclohexyl-sulfamoyl and 2-methoxyphenylamide.
    • Biological Activity :
  • Compound 13 is a urease inhibitor (IC₅₀: 0.21 µM), suggesting sulfonamide-benzamide hybrids can target diverse enzymes. The target’s fluorine and methoxy groups may redirect activity toward other enzymatic pathways, such as kinase or protease inhibition .

Pesticide Benzamide Derivatives

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide):
    • Structural Differences :
  • Etobenzanid and Sulfentrazone lack the sulfamoyl group and fluorine present in the target compound.
  • The target’s 2-methoxyphenyl group contrasts with Etobenzanid’s dichlorophenyl moiety.
    • Biological Activity :
  • These pesticides target plant enzymes or receptors. The target compound’s sulfamoyl group and fluorine may reduce phytotoxicity, making it more suitable for pharmaceutical use .

Fluorinated Benzamide Analogs

  • N-(1-cyanocyclohexyl)-2-fluorobenzamide: Structural Differences:
  • This analog lacks the sulfamoyl group and methoxyphenyl substituent but shares the 2-fluorobenzamide core.
    • Biological Implications :
  • The target’s sulfamoyl group could enable hydrogen bonding with enzyme active sites, a feature absent in the cyanocyclohexyl analog .

Research Implications and Gaps

  • The target compound’s structural uniqueness (fluorine + sulfamoyl + dimethylcyclohexyl) warrants further investigation into its pharmacokinetics and enzyme selectivity.
  • Comparative studies with LMM5/LMM11 could elucidate whether the 1,3,4-oxadiazole ring is critical for antifungal activity or if the target’s benzamide-sulfonamide scaffold offers comparable efficacy.
  • Evidence gaps include the absence of explicit data on the target compound’s synthesis, biological testing, or clinical applications, highlighting the need for experimental validation.

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